molecular formula C36H70O4 B1162292 13-(stearoyloxy)octadecanoicacid

13-(stearoyloxy)octadecanoicacid

Cat. No.: B1162292
M. Wt: 567
InChI Key: OCKHONDLGBRMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Complex Lipid Biochemistry

13-(stearoyloxy)octadecanoic acid belongs to a recently discovered class of endogenous lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Current time information in Bangalore, IN.nih.govnih.gov These molecules are characterized by an ester bond linking a fatty acid to a hydroxy fatty acid. researchgate.net Specifically, 13-(stearoyloxy)octadecanoic acid is a branched-chain FAHFA, formed from the esterification of stearic acid (an 18-carbon saturated fatty acid) to the hydroxyl group at the 13th carbon of a hydroxystearic acid. nih.govbohrium.com

FAHFAs represent a diverse and complex lipid family, with numerous regioisomers possible depending on the specific fatty acid and the position of the hydroxyl group on the hydroxy fatty acid. nih.govresearchgate.net This structural diversity is a key area of research, as different isomers have been shown to possess distinct biological activities. nih.govresearchgate.net The biosynthesis of FAHFAs is thought to occur de novo in tissues, catalyzed by a fatty acyltransferase that facilitates the transfer of a fatty acid to a hydroxy fatty acid. nih.gov

The table below provides a summary of the key chemical entities involved in the structure of 13-(stearoyloxy)octadecanoic acid.

ComponentChemical NameMolecular FormulaRole in 13-(stearoyloxy)octadecanoic acid
Fatty AcidStearic Acid (Octadecanoic acid)C₁₈H₃₆O₂Forms the acyl portion of the ester
Hydroxy Fatty Acid13-Hydroxystearic AcidC₁₈H₃₆O₃Provides the hydroxyl group for esterification

Overview of Research Significance in Biological and Chemical Sciences

The discovery of FAHFAs, including 13-(stearoyloxy)octadecanoic acid and its isomers, has opened up new frontiers in lipid research, particularly concerning their roles in metabolic regulation and inflammation. nih.govnih.govbohrium.com Research has demonstrated that this class of lipids can exert potent anti-diabetic and anti-inflammatory effects. nih.govbohrium.com

A significant body of research has focused on the broader family of stearic acid hydroxy stearic acids (SAHSAs), to which 13-(stearoyloxy)octadecanoic acid belongs. Studies have investigated the ability of various FAHFAs, including SAHSAs, to modulate key biological processes:

Glucose-Stimulated Insulin (B600854) Secretion (GSIS): Many FAHFAs have been shown to potentiate GSIS in pancreatic β-cells and human islets. nih.gov This suggests a potential role in improving glucose homeostasis.

G Protein-Coupled Receptor 40 (GPR40) Activation: The effects of some FAHFAs on insulin secretion are mediated through the activation of GPR40, a receptor involved in insulin secretion and sensitivity. nih.gov

Anti-inflammatory Effects: FAHFAs have been observed to attenuate lipopolysaccharide (LPS)-induced chemokine and cytokine expression and secretion in immune cells, indicating a significant anti-inflammatory capacity. nih.govnih.gov

The specific biological activities can vary between different FAHFA isomers. nih.govresearchgate.net For instance, research has shown that FAHFAs with unsaturated acyl chains and higher branching from the carboxylate head group are more likely to enhance GSIS, while those with lower branching tend to be more anti-inflammatory. nih.gov This highlights the importance of studying individual isomers like 13-(stearoyloxy)octadecanoic acid to understand their precise physiological functions.

The table below summarizes some of the key research findings on the biological activities of the broader FAHFA class, which includes 13-(stearoyloxy)octadecanoic acid.

Biological ActivityObserved EffectInvestigated FAHFA Families
Glucose-Stimulated Insulin Secretion (GSIS)Potentiation in β-cells and human isletsPAHSAs, OAHSA, POHSA, SAHSA
G Protein-Coupled Receptor 40 (GPR40)ActivationPAHSAs, OAHSA, POHSA, SAHSA
InflammationAttenuation of LPS-induced chemokine and cytokine expressionPAHSAs, OAHSA, POHSA, SAHSA
Insulin-Stimulated Glucose UptakeAugmentation in adipocytes (less common)Some PAHSAs

Further research is crucial to delineate the specific roles and mechanisms of action of 13-(stearoyloxy)octadecanoic acid and to explore its potential as a therapeutic target for metabolic and inflammatory diseases.

Properties

Molecular Formula

C36H70O4

Molecular Weight

567

IUPAC Name

13-octadecanoyloxyoctadecanoic acid

InChI

InChI=1S/C36H70O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)

InChI Key

OCKHONDLGBRMHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

Synonyms

13-(stearoyloxy)octadecanoic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways in Biological Systems

Enzymatic Pathways in De Novo Biosynthesis

The de novo synthesis of 13-(stearoyloxy)octadecanoic acid hinges on the availability of its two constituent fatty acid molecules: stearic acid and 13-hydroxyoctadecanoic acid. These precursors are themselves products of complex enzymatic pathways.

The backbone of both stearic acid and 13-hydroxyoctadecanoic acid is an 18-carbon chain, which is assembled through fatty acid synthesis. The primary precursor for this process is acetyl-CoA, which is carboxylated to malonyl-CoA. youtube.com These two-carbon units are then sequentially added to a growing acyl chain attached to an acyl carrier protein (ACP).

Stearic acid (octadecanoic acid) is a saturated C18 fatty acid, a common product of fatty acid synthesis in many organisms. researchgate.net The formation of the precursor 13-hydroxyoctadecanoic acid is a more specialized process. It requires the specific hydroxylation of an 18-carbon fatty acid chain. This can be achieved through the action of certain enzymes like cytochrome P450 monooxygenases or hydratases that introduce a hydroxyl group at a specific position on the fatty acid backbone. nih.govnih.gov For instance, oleate (B1233923) hydratase enzymes can introduce a hydroxyl group at the 10th or 13th position of unsaturated fatty acids. researchgate.net

The foundational synthesis of C16 fatty acids (palmitic acid) is carried out by the multi-enzyme complex known as fatty acid synthase (FAS). youtube.comwikipedia.org FAS iteratively condenses malonyl-CoA units to build the fatty acid chain. youtube.com

To produce the C18 backbone of stearic acid and 13-hydroxyoctadecanoic acid, elongase enzymes are required. wikipedia.org Elongases are responsible for extending fatty acid chains beyond the C16 length produced by FAS. wikipedia.orgnih.gov These enzymes utilize malonyl-CoA to add two-carbon units to the carboxyl end of a pre-existing fatty acid chain. wikipedia.org The process involves a series of reactions—condensation, reduction, dehydration, and another reduction—that mirror the steps in de novo fatty acid synthesis but are carried out by a separate set of enzymes. wikipedia.orgplos.org The production of very long-chain fatty acids is dependent on the activity of specific elongase enzymes, such as the ELOVL family in mammals. wikipedia.orgnih.gov

Microbial Transformations and Production

Microorganisms play a significant role in the production of hydroxy fatty acids and the subsequent formation of estolides like 13-(stearoyloxy)octadecanoic acid. They can be a source of both the necessary precursors and the enzymatic machinery for the final esterification step.

Numerous microorganisms, including bacteria, yeasts, and fungi, are known to produce a variety of hydroxy fatty acids from fatty acids or vegetable oils. nih.govresearchgate.net These organisms possess enzymes like hydroxylases, lipoxygenases, and hydratases that can introduce hydroxyl groups at various positions along the fatty acid chain. nih.gov For example, some microbes can convert oleic acid into 10-hydroxystearic acid. researchgate.net The biotransformation of readily available fatty acids into valuable hydroxy fatty acids is a key area of biotechnological research. nih.gov A patent describes a process for the enzymatic synthesis of estolides by reacting stearic acid with methyl ricinoleate (B1264116) (a derivative of the hydroxy fatty acid ricinoleic acid) using an immobilized lipase (B570770). google.com

Certain bacterial strains are notable for their ability to produce estolides. For instance, some Pseudomonas species have been identified to produce estolides. google.comresearchgate.net These bacteria can perform the esterification reaction, linking a fatty acid to a hydroxy fatty acid. The synthesis of estolides has been observed in the presence of Pseudomonas sp. at 22°C after 2–3 days. researchgate.net The direct conversion of castor oil, which is rich in the hydroxy fatty acid ricinoleic acid, into an estolide mixture has been achieved using lipase A from Candida antarctica (CALA). mdpi.com

Table 1: Examples of Microbial Biotransformation for Estolide Precursor and Estolide Synthesis

Microorganism/Enzyme Substrate(s) Product(s) Reference
Candida antarctica lipase A (CALA) Castor oil Estolide mixture mdpi.com
Immobilized Lipases (e.g., Novozym 435) Oleic acid, Methyl ricinoleate Estolides nih.gov
Pseudomonas sp. Fatty acids Estolides researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

To improve the efficiency and yield of estolide production, metabolic engineering of microorganisms is a promising strategy. nih.govnih.gov This involves modifying the genetic and regulatory processes within a microbe to optimize the production of a desired compound. youtube.comyoutube.com For estolide synthesis, this could involve several approaches:

Enhancing Precursor Supply: Overexpressing genes involved in fatty acid synthesis and hydroxylation to increase the intracellular pools of stearic acid and 13-hydroxyoctadecanoic acid. frontiersin.org

Pathway Optimization: Introducing or overexpressing genes that encode for enzymes with high specificity and efficiency for estolide formation, such as specific lipases. youtube.com

Blocking Competing Pathways: Deleting or downregulating genes that divert precursors into other metabolic pathways, thereby channeling more resources towards estolide production. frontiersin.org

For example, in Escherichia coli, deleting key genes (fadE and fadD) related to the β-oxidation of fatty acids has been shown to significantly increase the accumulation of ω-hydroxydecanoic acid. frontiersin.org Such strategies could be adapted to enhance the production of 13-(stearoyloxy)octadecanoic acid in engineered microbial hosts. nih.govyoutube.com

Plant Metabolic Pathways and Intermediates

The formation of 13-(stearoyloxy)octadecanoic acid is rooted in the broader context of plant lipid metabolism, specifically the octadecanoid pathway. This pathway utilizes 18-carbon fatty acids to produce a diverse array of oxygenated lipids, known as oxylipins, which act as signaling molecules in processes like plant defense. escholarship.orgnih.gov The biosynthesis of 13-(stearoyloxy)octadecanoic acid involves the convergence of two distinct fatty acid modification routes: the synthesis of a C18 stearic acid chain and the oxidation of another C18 fatty acid to create a hydroxyl group at the 13th carbon, followed by their subsequent esterification.

Biotransformation within Plant Lipid Metabolism

The biotransformation process begins with the de novo synthesis of fatty acids, which primarily occurs in the plastids of plant cells. researchgate.net The foundational precursor, acetyl-CoA, is elongated in a series of two-carbon additions by the fatty acid synthase (FAS) complex to produce palmitic acid (16:0-ACP) and subsequently stearic acid (18:0-ACP). researchgate.net Part of this stearic acid pool provides the "stearoyl" portion of the final molecule.

The formation of the 13-hydroxyoctadecanoic acid backbone is a critical step that occurs via oxidative processes. In various plant tissues, including fruits like apples and tomatoes, lipoxygenase (LOX) and peroxygenase enzymes are known to act on C18 fatty acids like linoleic acid. nih.govresearchgate.net This enzymatic action can introduce a hydroperoxy group at specific positions, which is then reduced to a hydroxyl group. Research on the metabolism of linoleic acid in stored apples has identified the formation of 13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid as a major metabolite, demonstrating a clear mechanism for the introduction of a hydroxyl group at the C-13 position. nih.gov

The final step in the biosynthesis is the esterification of 13-hydroxyoctadecanoic acid with stearic acid. This reaction, catalyzed by an acyl-CoA:fatty alcohol acyltransferase or a similar enzyme, would likely occur in the endoplasmic reticulum, a primary site for complex lipid assembly in plants. researchgate.net In this reaction, stearic acid is first activated to its coenzyme A thioester, stearoyl-CoA, and then transferred to the hydroxyl group on the 13-hydroxyoctadecanoic acid backbone, forming the final ester-linked molecule.

Degradation Pathways in Plant Tissues

The degradation of complex lipids like 13-(stearoyloxy)octadecanoic acid in plant tissues is a crucial process for recycling carbon and energy. The initial step would involve the hydrolytic cleavage of the ester bond, releasing stearic acid and 13-hydroxyoctadecanoic acid. Following this, these fatty acid components are catabolized, primarily through β-oxidation. researchgate.net

Studies conducted on the metabolism of related trihydroxy octadecenoic acids in tomato fruits have shown that these compounds are indeed degraded. researchgate.net When isotopically labeled 9,12,13-trihydroxy-10(E)-octadecenoic acid was introduced into tomato fruits, the radioactivity was later detected in highly polar compounds, including citric acid, a key intermediate in the Krebs cycle. This strongly suggests that the fatty acid chain was broken down into two-carbon units (acetyl-CoA) via β-oxidation and subsequently entered central metabolism. researchgate.net Similarly, research in apples showed that transformation products of linoleic acid were further converted into smaller molecules like (R)-octane-1,3-diol. nih.gov

Research Findings on the Metabolism of a Related C18 Hydroxy-Fatty Acid in Tomato Fruits

Experimental Detail Observation Implication for Degradation
Endogenous Levels The level of 9,12,13-trihydroxy-10(E)-octadecenoic acid decreased in the mesocarp and endocarp during fruit maturation. Indicates active turnover and degradation of the compound as the fruit develops.
Isotopic Labeling Infiltration of [1-¹⁴C]-labeled 9,12,13-trihydroxy-10(E)-octadecenoic acid into unripe green tomatoes. Radioactivity was primarily recovered in highly polar compounds, with a signal coinciding with the citric acid peak.
Proposed Pathway The conversion of the C18 fatty acid into citric acid metabolites. This strongly supports that β-oxidation is a primary degradation pathway for these types of oxylipins in plant tissues.

Data sourced from a study on the metabolism of 9,12,13-trihydroxy-10(E)-octadecenoic acid in tomato fruits. researchgate.net

Enzymatic Hydrolysis and Biodegradation Processes

The breakdown of 13-(stearoyloxy)octadecanoic acid is initiated by enzymatic hydrolysis, a process that is also fundamental to its biodegradation in the wider environment.

The key to its degradation is the cleavage of the ester bond linking its two fatty acid components. This reaction is catalyzed by esterases, specifically carboxylesterases (EC 3.1.1.1), which are widespread in nature. While research on this specific substrate is limited, studies on analogous compounds provide a clear model. For instance, research on Candida bogoriensis has detailed the function of carboxylesterases that hydrolyze fatty acid esters. nih.gov In plants and microorganisms, similar enzymes would catalyze the hydrolysis of 13-(stearoyloxy)octadecanoic acid into its constituent parts: stearic acid and 13-hydroxyoctadecanoic acid. These products are then available for further catabolism.

Once hydrolyzed, the resulting stearic acid is readily biodegradable. It is a common fatty acid in both animal and vegetable fats and serves as a metabolite in numerous organisms, including plants and algae. nih.gov Its degradation in environmental and biological systems is well-documented.

Aerobic Biodegradation of Stearic Acid

Test System Conditions Half-life / Degradation
Activated Sludge 20 °C 3.75 days
Activated Sludge 25 °C 5.55 days
Activated Sludge 30 °C 10.7 days
Sewage Inoculum Aerobic screening test 95% degradation in 21 days
Marine Water Inoculum 5 ppm stearic acid 43.9% of theoretical BOD after 5 days

Data from PubChem, sourced from various environmental fate studies. nih.gov

The 13-hydroxyoctadecanoic acid component would likewise be channeled into fatty acid oxidation pathways, as evidenced by the metabolic fate of similar compounds in plant tissues. researchgate.net The presence of the hydroxyl group may require additional enzymatic steps for its removal or modification prior to or during the cycles of β-oxidation.

Biological Roles and Molecular Mechanisms of Action Non Clinical Contexts

Cellular Signaling and Regulatory Pathways

Long-chain fatty acids and their derivatives are known to modulate key signaling pathways that govern cellular responses to environmental stimuli.

While direct evidence for 13-(stearoyloxy)octadecanoic acid is unavailable, related oxylipin compounds have been shown to influence antioxidant response elements (AREs). For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a derivative of linoleic acid, demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling axis. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 leads to its translocation to the nucleus, where it binds to AREs in the promoter region of antioxidant genes, thereby upregulating their expression. nih.govnih.gov Given the structural similarities, it is plausible that 13-(stearoyloxy)octadecanoic acid could participate in similar antioxidant-regulating pathways, although this remains to be experimentally verified.

The interaction of fatty acid derivatives with transcription factors and kinases is a key mechanism by which they regulate cellular functions. 13-KODE has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in response to inflammatory stimuli. nih.gov In the context of plant biology, the MAP kinase MPK14 and the transcription factor ERF13 are involved in auxin signaling, which in turn regulates the biosynthesis of very-long-chain fatty acids. mdpi.com In the bacterium Staphylococcus aureus, a fatty acid kinase is essential for regulating the SaeRS two-component system, a master transcriptional activator of virulence factors. nih.gov These examples from related compounds underscore the potential for 13-(stearoyloxy)octadecanoic acid to interact with and modulate the activity of crucial transcription factors and kinases.

Role in Inter-Species Interactions

Fatty acids and their derivatives play a significant role in the communication and interaction between different species, particularly between hosts and microbes.

The formation of biofilms is a critical survival strategy for many bacteria and is often influenced by environmental lipids. A structurally related compound, trans-12,13-epoxyoctadecanoic acid, has been shown to be a potent inhibitor of biofilm formation in Staphylococcus epidermidis. nih.gov This inhibition is achieved by upregulating the transcriptional repressor of the ica (B1672459) operon, which is responsible for the production of the polysaccharide intercellular adhesin that forms the biofilm matrix. nih.gov This suggests a potential role for 13-(stearoyloxy)octadecanoic acid in interfering with microbial biofilm development.

Table 1: Effects of C18 Fatty Acid Derivatives on Biofilm Formation

CompoundTarget OrganismEffect on BiofilmMechanism of Action
trans-12,13-epoxyoctadecanoic acidStaphylococcus epidermidisInhibitionUpregulation of the ica operon's transcriptional repressor
Petroselinic acidStaphylococcus aureusInhibitionRepression of quorum-sensing and virulence regulator genes
Vaccenic acidStaphylococcus aureusInhibitionNot specified
Oleic acidStaphylococcus aureusInhibitionNot specified

This table is generated based on findings from related C18 fatty acids and does not represent direct data for 13-(stearoyloxy)octadecanoic acid.

Plants utilize a sophisticated arsenal (B13267) of chemical defenses against pathogens, and oxylipins are central to these responses. nih.gov Upon pathogen attack, fatty acids are released from plant cell membranes and are converted into a variety of signaling oxylipins. nih.gov These molecules can act as direct antimicrobial agents or as signals to induce the expression of defense-related genes. For example, in sorghum, the perception of lipopolysaccharides from pathogenic bacteria leads to the secretion of various oxylipins as a defense mechanism. nih.gov Furthermore, certain oxylipins are upregulated in response to fungal infections, enhancing the plant's resistance. nih.gov The octadecanoid pathway, which involves C18 fatty acids, is a key signaling cascade in plant defense, leading to the production of jasmonic acid and other defense compounds. nih.gov As a derivative of an octadecanoic acid, it is conceivable that 13-(stearoyloxy)octadecanoic acid could be involved in these plant defense signaling pathways.

Table 2: Oxylipins Involved in Plant Defense

OxylipinPlant SpeciesInducing StressorRole in Defense
Trihydroxy octadecadienoic acidSorghum bicolorBurkholderia andropogonis (LPS)Secreted as a defense metabolite
Epoxy-hydroxy octadecanoic acidSorghum bicolorFusarium pseudograminearumUpregulated in response to infection
Hydroperoxy-epoxy-octadecenoic acidSorghum bicolorFusarium pseudograminearumUpregulated in response to infection
12-Oxo-9-hydroxy-10E,15Z-octadecadienoic acidZea maysTrichoderma virensDefense signaling

This table is based on general findings in plant defense and does not include direct data for 13-(stearoyloxy)octadecanoic acid.

Fundamental Biochemical Processes

At a fundamental level, 13-(stearoyloxy)octadecanoic acid is a lipid molecule. Its basic biochemical role would be as a component of more complex lipids or as a metabolic intermediate. The ester linkage between stearic acid and 13-hydroxyoctadecanoic acid suggests it could be synthesized by an acyltransferase and hydrolyzed by an esterase or lipase (B570770). The released 13-hydroxyoctadecanoic acid and stearic acid could then enter their respective metabolic pathways, including beta-oxidation for energy production or incorporation into cellular membranes.

Contribution to Complex Lipid Structures

The defining feature of 13-(stearoyloxy)octadecanoic acid is its structure as a branched fatty acyl ester of a hydroxyl fatty acid. nih.gov These lipids, discovered in mammalian tissues, represent a novel class of complex lipids. mdpi.comspringernature.com Structurally, FAHFAs like 13-(stearoyloxy)octadecanoic acid are composed of two fatty acid chains linked by an ester bond, where one of the fatty acids contains a hydroxyl group. mdpi.comlipidmaps.org In this specific case, an 18-carbon stearic acid is esterified to the hydroxyl group at the 13th carbon of an 18-carbon hydroxyoctadecanoic acid. nih.govwikipedia.org

This branched structure distinguishes them from simple linear fatty acids and triglycerides. FAHFAs have been identified in various biological sources, including mammalian tissues, breast milk, and various foods, suggesting their integration into the lipidomes of diverse organisms. mdpi.com The general class of FAHFAs encompasses various combinations of fatty acids and hydroxy fatty acids, creating a family of structurally diverse molecules. springernature.com For instance, palmitic acid esters of hydroxy stearic acids (PAHSAs) are another well-studied family within this class. springernature.com The variation in the length of the fatty acid chains and the position of the ester linkage leads to a wide array of distinct lipid structures. mdpi.comnih.gov

Table 1: Examples of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and Related Structures
Compound NameAbbreviationComponent Fatty AcidComponent Hydroxy Fatty AcidSignificance
13-(stearoyloxy)octadecanoic acid13-SAHSAStearic acid (18:0)13-Hydroxyoctadecanoic acid (18:0)Subject of this article, a branched lipid found in mammals. nih.govwikipedia.org
12-(stearoyloxy)octadecanoic acid12-SAHSAStearic acid (18:0)12-Hydroxystearic acid (18:0)Isomer of 13-SAHSA; levels are elevated in the serum of glucose-tolerant mice. lipidmaps.org
Palmitic acid esters of hydroxy stearic acidsPAHSAsPalmitic acid (16:0)Hydroxy stearic acids (18:0)A family of FAHFAs with identified anti-diabetic and anti-inflammatory effects. springernature.com
SophorolipidsN/A16 or 18-carbon fatty acidTerminal or sub-terminal hydroxylated fatty acidGlycolipid biosurfactants produced by yeasts with structural similarities to FAHFAs (ester linkage). wikipedia.orgnih.gov

Participation in Subcellular Lipid Dynamics

The involvement of 13-(stearoyloxy)octadecanoic acid in subcellular lipid dynamics is inferred from studies on the broader FAHFA class. These lipids are not static structural components but participate actively in cellular metabolism and signaling. FAHFAs were first discovered in the adipose tissue of mice, indicating a role in lipid metabolism within fat cells. mdpi.com

A key aspect of subcellular dynamics is the synthesis and breakdown of molecules. A specific pancreatic enzyme, carboxyl ester lipase (CEL), has been identified as a FAHFA hydrolase, capable of breaking the ester bond and releasing the constituent fatty acids. nih.gov The existence of a dedicated enzyme for their hydrolysis points to a regulated turnover of FAHFAs, allowing their levels to be dynamically controlled within the cell and in circulation. nih.gov

Furthermore, related hydroxy fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE), are known to be rapidly incorporated into the structure of major membrane phospholipids, including phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.org This suggests a potential pathway for FAHFAs like 13-(stearoyloxy)octadecanoic acid to be integrated into cellular membranes, thereby influencing membrane properties and participating in the constant flux of lipid components within and between subcellular organelles. The presence of FAHFAs in serum also indicates their role as signaling molecules that are transported between different tissues. lipidmaps.org

Table 2: Research Findings on Subcellular Dynamics of FAHFAs
FindingImplication for Subcellular DynamicsSupporting Evidence
Discovery in Adipose TissueFAHFAs are synthesized and stored in fat cells, participating in energy and lipid homeostasis.First identified in adipose tissue of mice engineered to overexpress GLUT4. mdpi.com
Hydrolysis by Carboxyl Ester Lipase (CEL)Demonstrates a regulated metabolic pathway for FAHFA turnover, controlling their cellular concentrations.CEL, a pancreatic enzyme, is validated as a FAHFA hydrolase. nih.gov
Incorporation into PhospholipidsSuggests FAHFAs can become part of cellular membrane structures, influencing their physical properties and function.Related hydroxy fatty acids (13-HODE) are rapidly incorporated into membrane phospholipids. wikipedia.org
Presence in SerumIndicates that FAHFAs are transported throughout the body, potentially acting as inter-tissue signaling molecules.Levels of 12-SAHSA are elevated in the serum of AG4OX mice. lipidmaps.org

Advanced Analytical Methodologies and Lipidomics Profiling

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating 13-(stearoyloxy)octadecanoic acid from other lipids and matrix components. The choice of technique depends on the volatility of the analyte and the specific information required.

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing intact estolides like 13-(stearoyloxy)octadecanoic acid, as it preserves the complete molecular structure during separation. mdpi.com Reversed-phase HPLC, often utilizing C8 or C18 columns, is particularly effective. scispace.com This technique separates estolide isomers and oligomers based on characteristics such as the total number of carbon atoms, the number of double bonds, and the specific location of the estolide branch. mdpi.com The separation allows for the resolution of different estolide oligomers present in a mixture, enabling the calculation of an average oligomer distribution. scispace.com While gas chromatography is also used, HPLC is often chosen for its ability to analyze intact molecules without the need for derivatization. hplc.eu

Table 1: Representative HPLC Separation Data for Estolide Oligomers
Peak IdentityRetention Time (min)Area Percentage (%)Calculated Estolide Number (EN)
Fatty Acid Monomer5.245.00
Estolide Dimer (e.g., 13-(stearoyloxy)octadecanoic acid)10.835.51
Estolide Trimer15.415.22
Estolide Tetramer19.14.33

Data is illustrative, based on typical separation profiles for estolide mixtures as described in research. scispace.com

Gas Chromatography (GC) is another powerful tool for fatty acid analysis, but its application to intact estolides is limited due to their low volatility. wordpress.com Therefore, GC analysis of compounds like 13-(stearoyloxy)octadecanoic acid typically requires a preliminary hydrolysis step. This step breaks the secondary ester bond, yielding the constituent fatty acids: 13-hydroxyoctadecanoic acid and stearic acid. scispace.com

Following hydrolysis, the resulting hydroxy fatty acids are often chemically modified through derivatization to increase their volatility and improve chromatographic performance. mdpi.com A common method is silylation, which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. scispace.com The resulting derivatized products, such as fatty acid methyl esters (FAMEs), can then be readily analyzed by GC, often coupled with mass spectrometry (GC-MS). scispace.comdkfz.deresearchgate.net This approach provides quantitative information on the hydroxy fatty acid content but involves the loss of the original estolide structure. scispace.com

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy Fatty Acids
ReagentAbbreviationTarget Functional GroupPurpose
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, CarboxylIncreases volatility for GC analysis. unipi.it
1,1,1,3,3,3-hexamethyldisilazaneHMDSHydroxyl, CarboxylSilylating agent to increase volatility. unipi.it
m-trifluoromethylphenyl)trimethylammonium hydroxideTFTMAHCarboxylAllows for one-step transesterification to form FAMEs. researchgate.net

Supercritical Fluid Chromatography (SFC) has also been noted as a technique for the analysis of estolides. scispace.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can offer advantages for lipid analysis, bridging the gap between normal-phase LC and GC. It is suitable for separating thermally labile and non-volatile compounds like estolides.

Mass Spectrometry (MS) Techniques for Characterization and Quantification

Mass spectrometry is indispensable for the structural confirmation and quantification of 13-(stearoyloxy)octadecanoic acid. It is almost always coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an analyte. For estolides, HRMS can distinguish between isobaric species (molecules with the same nominal mass but different elemental formulas) that may be present in a complex lipid extract. researchgate.net This capability allows for the confident identification of 13-(stearoyloxy)octadecanoic acid and related compounds in biological samples. nih.gov

Tandem Mass Spectrometry (MS/MS) is the definitive technique for elucidating the precise molecular structure of estolides. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 13-(stearoyloxy)octadecanoic acid) is selected and then fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govresearchgate.net The resulting product ions provide a wealth of structural information.

The fragmentation pattern can reveal:

The identity of the constituent fatty acids : Characteristic fragments corresponding to the loss of the stearic acid and the 13-hydroxyoctadecanoic acid portions can be observed. mdpi.commdpi.com

The location of the estolide linkage : The specific fragments generated can help pinpoint the position of the secondary ester bond along the fatty acid backbone. mdpi.com

The choice of ionization adduct (e.g., ammonium (B1175870), sodium, or lithium) can significantly influence the fragmentation pathways. mdpi.comnih.gov Lithium adducts, in particular, often provide the most informative product ions for characterizing the fatty acid and hydroxy fatty acid subunits within an estolide. nih.govresearchgate.net This detailed structural analysis is essential for distinguishing between different estolide isomers. mdpi.com

Table 3: Illustrative MS/MS Fragmentation Data for Estolide Characterization
Precursor Ion (Adduct)Fragment Ion (m/z)Structural Interpretation
[M+Li]⁺289.27Lithiated oleic/stearic acid (C₁₈H₃₄O₂Li⁺). mdpi.com
[M+Li]⁺543.50Lithiated FAHFA (Fatty Acid Ester of Hydroxy Fatty Acid) subunit. mdpi.com
[M+Na]⁺265.25Acylium ion of the secondary fatty acid (e.g., oleic acid, C₁₈H₃₃O⁺). mdpi.com
[M+Na]⁺305.25Sodium adduct of the secondary fatty acid (e.g., oleic acid, C₁₈H₃₄O₂Na⁺). mdpi.com

FAHFA: Fatty Acid Ester of Hydroxy Fatty Acid. Fragment m/z values are based on representative estolide structures discussed in the literature. mdpi.com

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray ionization (ESI) coupled with mass spectrometry (MS) stands as a cornerstone technique for the analysis of estolides like 13-(stearoyloxy)octadecanoic acid. ESI is a soft ionization method that converts molecules in solution into gas-phase ions with minimal fragmentation, making it highly suitable for the analysis of large and thermally fragile lipid molecules. rsc.orglipidmaps.org This technique can be operated in both positive and negative ion modes, providing complementary information for structural elucidation.

In positive ion mode, estolides readily form adducts with cations present in the solution, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺). creative-proteomics.comrsc.org These adducts can be subjected to tandem mass spectrometry (MS/MS), often using collision-induced dissociation (CID), to generate characteristic fragment ions. creative-proteomics.comrsc.org Studies on similar triacylglycerol estolides have shown that the fragmentation of these adducts allows for the identification of the constituent fatty acid (FA) and hydroxy fatty acid (HFA) subunits. creative-proteomics.comrsc.org Lithium adducts, in particular, have been found to provide the most informative product ions for detailed structural characterization. creative-proteomics.comrsc.org

In negative ion mode, ESI typically produces deprotonated molecules, [M-H]⁻. researchgate.net For O-acyl-hydroxy fatty acids (OAHFAs), a class of lipids structurally related to 13-(stearoyloxy)octadecanoic acid, CID of the [M-H]⁻ precursor ion yields product ions that are highly diagnostic. researchgate.net Common fragments include the carboxylate anions of both the primary fatty acid and the hydroxy fatty acid, allowing for the unambiguous identification of the building blocks of the estolide. researchgate.net

While ESI is the most prevalent ionization method for quantitative lipidomics, other techniques exist. rsc.orgsigmaaldrich.cn Atmospheric pressure chemical ionization (APCI) can also ionize a broad range of lipids, though it is considered a less "soft" technique than ESI. sigmaaldrich.cn Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique widely used in lipid analysis, valued for its rapid analysis and high throughput capabilities. rsc.orgresearchgate.net

The choice of ionization mode is critical as it influences sensitivity for different lipid classes. The table below summarizes the common ions formed from estolides during ESI-MS analysis.

Ionization ModeAdduct/Ion TypeCommon Precursor IonUtility in Structural Analysis
Positive Ammonium Adduct[M+NH₄]⁺Identification of FA and HFA subunits.
Positive Sodium Adduct[M+Na]⁺Fragmentation provides structural data.
Positive Lithium Adduct[M+Li]⁺Yields highly informative fragment ions for subunit characterization. creative-proteomics.comrsc.org
Negative Deprotonated Molecule[M-H]⁻Fragmentation identifies constituent fatty acid carboxylates. researchgate.net

Isotope-Labeled Standards in Quantitative Lipidomics

Accurate quantification of lipids such as 13-(stearoyloxy)octadecanoic acid in complex biological samples is a significant challenge due to factors like matrix effects, extraction efficiency, and instrument variability. rsc.orgrsc.org To address these issues, quantitative lipidomics relies heavily on the use of internal standards (IS), with stable isotope-labeled compounds being the gold standard. nih.gov These standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). acanthusresearch.com

When a known quantity of an isotope-labeled internal standard is added to a sample at the beginning of the workflow, it experiences the same processing and analysis conditions as the endogenous analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the co-eluting isotope-labeled standard, precise and accurate quantification can be achieved, as this ratio corrects for sample loss and ionization suppression or enhancement. nih.gov

Use of ¹³C-Labeled Internal Standards from Biological Sources

A significant advancement in quantitative lipidomics is the use of complex mixtures of ¹³C-labeled lipids generated from biological sources. rsc.orgrsc.org This approach addresses the limitation of commercial availability for isotope-labeled standards, especially for the vast diversity of lipids found in nature. nih.gov The strategy involves growing microorganisms, such as the yeast Pichia pastoris or Saccharomyces cerevisiae, on a substrate that is uniformly labeled with ¹³C, typically ¹³C-glucose. rsc.orgrsc.orgnih.gov

This in vivo labeling method, sometimes referred to as Lipidome Isotope Labeling of Yeast (LILY), produces a comprehensive library of uniformly ¹³C-labeled eukaryotic lipids, including phospholipids, triacylglycerols, and ceramides, with an isotopic enrichment often exceeding 99.5%. rsc.orgresearchgate.net This ¹³C-labeled yeast lipid extract can then be used as a multi-internal standard cocktail. nih.gov Studies have demonstrated that using this biologically generated mixture of over 350 ¹³C-labeled lipids for normalization significantly reduces analytical variation compared to using a small number of commercially available deuterated standards. rsc.orgrsc.org This method provides better coverage of the lipidome and more accurate correction for class-specific matrix effects. nih.gov

OrganismCarbon SourceTypical ¹³C EnrichmentNumber of Lipid Species GeneratedReference
Pichia pastorisUniformly ¹³C-glucose>99.5%>200 rsc.orgresearchgate.netnih.gov
Saccharomyces cerevisiaeUniformly ¹³C-glucose~83%>350 (in combined extracts) rsc.orgrsc.org
Escherichia coliUniformly ¹³C-glucose~69%(Varies) rsc.orgrsc.org

Targeted and Untargeted Lipidomics Strategies

The analysis of 13-(stearoyloxy)octadecanoic acid and other lipids within a biological context can be approached using two primary mass spectrometry-based strategies: untargeted and targeted lipidomics. creative-proteomics.comyoutube.comfrontiersin.org

Untargeted lipidomics is a global, exploratory approach that aims to comprehensively measure as many lipids as possible in a sample in an unbiased manner. creative-proteomics.comfrontiersin.org This strategy is ideal for biomarker discovery and for obtaining a broad overview of how the lipidome changes in response to a stimulus or disease state. youtube.com Untargeted analyses typically utilize high-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, which provide high mass accuracy to aid in the identification of unknown compounds. frontiersin.org

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and accurate quantification of a predefined list of specific lipid molecules. creative-proteomics.comfrontiersin.org This method offers superior sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. youtube.comfrontiersin.org Targeted lipidomics is often used to validate potential biomarkers discovered through untargeted studies or to monitor specific metabolic pathways. nih.gov The technique typically employs triple quadrupole mass spectrometers operating in modes like multiple reaction monitoring (MRM), which provides excellent selectivity and quantitative performance. nih.gov

In practice, these two strategies are often used together in a complementary workflow. An initial untargeted study can identify significant changes in the lipid profile, after which a targeted method is developed to validate and accurately quantify the specific lipids of interest, such as 13-(stearoyloxy)octadecanoic acid. nih.gov

FeatureUntargeted LipidomicsTargeted Lipidomics
Goal Comprehensive profiling; discovery-oriented. creative-proteomics.comyoutube.comAccurate quantification of specific, known lipids. creative-proteomics.com
Approach Unbiased, measures as many analytes as possible. frontiersin.orgHypothesis-driven, measures a predefined set of analytes. creative-proteomics.com
Selectivity LowerHigher
Sensitivity Generally lowerGenerally higher
Typical Instrumentation High-Resolution MS (e.g., Q-TOF, Orbitrap). frontiersin.orgTriple Quadrupole MS (using MRM). nih.gov
Primary Use Biomarker discovery, global profiling. youtube.comBiomarker validation, clinical diagnostics, hypothesis testing. creative-proteomics.com
Internal Standards Used to monitor overall performance. researchgate.netEssential for accurate quantification. creative-proteomics.comresearchgate.net

Structure Activity Relationship Sar Studies of 13 Stearoyloxy Octadecanoic Acid and Its Analogs

Correlating Structural Modifications with General Biological Activities

The biological activities of FAHFAs are diverse, ranging from the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) to the attenuation of inflammatory responses. Research has revealed that these distinct physiological functions can be attributed to different structural features of the FAHFA isomers. For instance, some isomers are more effective at improving glucose homeostasis, while others exhibit stronger anti-inflammatory properties. researchgate.net This suggests that specific structural motifs within the FAHFA molecule are responsible for activating different signaling pathways.

One of the key mechanisms through which some FAHFAs exert their effects is the activation of G protein-coupled receptors (GPCRs), such as GPR120. nih.govmdpi.com The interaction with these receptors is highly dependent on the three-dimensional structure of the FAHFA molecule, highlighting the importance of its chemical architecture in initiating a biological response. The differential activation of these receptors by various FAHFA isomers likely contributes to their distinct physiological functions.

Impact of Fatty Acyl Chain Length and Saturation on Activity

The length and degree of saturation of the fatty acyl chain attached to the hydroxy fatty acid backbone are critical determinants of the biological activity of FAHFA analogs. Systematic modifications of these chains have provided valuable insights into their role in modulating anti-inflammatory responses.

A study involving synthetic analogs of 9-palmitic acid-hydroxy stearic acid (9-PAHSA) demonstrated that altering the length of the fatty acyl chain directly impacts anti-inflammatory activity. In this study, the palmitic acid (C16:0) was replaced with fatty acids of varying lengths, and the ability of these analogs to attenuate lipopolysaccharide (LPS)-induced IL-6 production in RAW 264.7 macrophage cells was assessed. The results indicated that a shorter fatty acyl chain could enhance anti-inflammatory potency. Specifically, the analog with a hexanoic acid (C6:0) chain, 9-(hexanoyloxy)octadecanoic acid, exhibited a statistically significant improvement in anti-inflammatory activity compared to the parent 9-PAHSA. nih.govresearchgate.net

Conversely, a reduction in the carbon chain length of the 9-hydroxystearic acid portion of 9-PAHSA resulted in analogs that largely maintained the anti-inflammatory activity of the original compound. nih.gov This suggests that the length of the fatty acyl chain is a more sensitive modulator of this particular biological activity.

The following table summarizes the findings on the impact of fatty acyl chain length on the anti-inflammatory activity of 9-PAHSA analogs.

CompoundFatty Acyl ChainRelative IL-6 Production (% of 9-PAHSA)
9-PAHSAPalmitic acid (C16:0)100%
9-(hexanoyloxy)octadecanoic acidHexanoic acid (C6:0)< 80% (Statistically significant improvement)

Data is synthesized from descriptive findings in the source material. The table illustrates the relative improvement in activity.

Furthermore, the degree of saturation of the fatty acyl chain also plays a role. FAHFAs containing unsaturated acyl chains are more likely to potentiate glucose-stimulated insulin secretion, while those with lower branching are more likely to be anti-inflammatory. nih.gov

Influence of Ester Linkage Position and Stereochemistry on Bioactivity

The position of the ester linkage on the hydroxy fatty acid backbone and the stereochemistry at the chiral center are crucial factors that dictate the specific biological activities of FAHFA isomers.

Ester Linkage Position:

Different regioisomers of FAHFAs, distinguished by the position of the ester bond, exhibit distinct biological profiles. For example, in studies comparing 5-PAHSA and 9-PAHSA, both isomers were found to reduce adipose tissue inflammation. nih.gov However, their potency in modulating specific inflammatory pathways can differ. In a human cellular model of innate immunity, 9-PAHSA demonstrated a more potent reduction of LPS-induced CXCL10 secretion compared to 5-PAHSA. At a concentration of 100 µM, 9-PAHSA induced a 3.7-fold reduction in CXCL10 secretion, whereas 5-PAHSA at the same concentration only led to a 1.8-fold reduction. frontiersin.org

The following table presents the differential effects of 5-PAHSA and 9-PAHSA on LPS-induced CXCL10 secretion.

CompoundConcentration (µM)Fold Reduction in CXCL10 Secretion
5-PAHSA10Not statistically significant
1001.8
9-PAHSA102.0
1003.7

Data is based on findings reported in the source material.

Stereochemistry:

The stereochemistry of the chiral center at the hydroxylated carbon of the hydroxy fatty acid has a profound impact on the biological activity of FAHFAs. Studies on the enantiomers of 9-PAHSA, namely S-9-PAHSA and R-9-PAHSA, have revealed stereospecific effects on glucose metabolism. It has been shown that S-9-PAHSA potentiates glucose-stimulated insulin secretion and glucose uptake, while R-9-PAHSA does not exhibit these effects. nih.gov This suggests that the spatial arrangement of the esterified fatty acid is critical for the interaction with the cellular machinery involved in glucose transport and insulin signaling.

Interestingly, both the S and R enantiomers of 9-PAHSA were found to possess anti-inflammatory properties, indicating that the structural requirements for anti-inflammatory activity may be less stringent in terms of stereochemistry compared to the effects on glucose metabolism. nih.gov The S-enantiomer of 9-PAHSA has been noted to have a higher affinity for the GPR40 receptor than the R-enantiomer, which may explain its superior biological activity in promoting glucose-stimulated insulin secretion. nih.gov

The following table summarizes the differential biological activities of the S and R enantiomers of 9-PAHSA.

EnantiomerGlucose-Stimulated Insulin SecretionGlucose UptakeAnti-inflammatory Activity
S-9-PAHSAPotentiatesPotentiatesActive
R-9-PAHSAInactiveInactiveActive

This table is a qualitative summary based on the cited research findings.

Emerging Research Avenues and Future Perspectives

Novel Synthetic Approaches and Catalyst Development

The synthesis of complex long-chain esters like 13-(stearoyloxy)octadecanoic acid is an area of active research, with a focus on developing efficient and environmentally benign catalytic systems. Traditional chemical synthesis often relies on harsh conditions, such as high temperatures and strong mineral acids like perchloric acid, which can lead to undesirable byproducts and corrosion issues. nih.govmdpi.com

Current research is exploring a variety of alternative catalysts to overcome these limitations. Homogeneous metallic catalysts, such as ferric chloride hexahydrate and organotin compounds, have shown promise in the esterification of long-chain fatty acids and alcohols, offering high conversion rates under milder conditions. nih.govacs.org Solid acid catalysts, including sulfonic acid-functionalized carbon materials and acidic resins like Amberlyst-15, are also gaining traction. csic.esresearchgate.net These heterogeneous catalysts offer the significant advantage of being easily separable from the reaction mixture, allowing for continuous flow processes and catalyst recycling, which is both economically and environmentally beneficial. csic.es

A particularly promising frontier is the use of biocatalysts, specifically immobilized lipases. nih.gov Enzymes like Candida antarctica lipase (B570770) B (often commercialized as Novozym 435) have demonstrated high efficiency in catalyzing the formation of estolide bonds under mild, solvent-free conditions. nih.govgoogle.com This enzymatic approach is highly selective, minimizing the formation of byproducts and producing high-purity products. nih.gov Future research will likely focus on enhancing the stability and reusability of these immobilized enzymes and optimizing reaction conditions to improve yields and reaction times. nih.gov

Table 1: Comparison of Catalytic Approaches for Long-Chain Ester Synthesis

Catalyst TypeExamplesAdvantagesChallenges
Mineral Acids Perchloric acid, Sulfuric acidHigh reaction ratesHarsh conditions, corrosion, byproducts, difficult to recycle
Homogeneous Metallic Catalysts Ferric chloride hexahydrate, Organotin compoundsHigh conversion, milder conditionsDifficult to separate from product, potential metal contamination
Solid Acid Catalysts Amberlyst-15, Sulfonated carbonEasily separable, suitable for continuous flow, recyclableLower reaction rates compared to homogeneous catalysts, potential for pore diffusion limitations
Immobilized Lipases Novozym 435 (Candida antarctica lipase B)High selectivity, mild conditions, solvent-free options, high purity productsHigher initial cost, potential for enzyme deactivation

Biotechnological Production and Strain Engineering for Specific Yields

The prospect of producing 13-(stearoyloxy)octadecanoic acid and other complex lipids through microbial fermentation is a compelling long-term goal. While direct microbial synthesis of this specific compound is not yet established, research into the biotechnological production of related molecules, such as other fatty acids and biopolymers, provides a roadmap. For instance, fungi of the genus Rhizopus are utilized for the production of fumaric acid, and the optimization of their fermentation processes offers valuable insights. nih.gov

Metabolic engineering of microorganisms is a key strategy for achieving high yields of desired lipid products. This involves genetically modifying microbial strains to enhance the expression of key enzymes in the fatty acid biosynthetic pathway and to block competing metabolic pathways. For example, it is estimated that the mycobacterial genome dedicates around 250 enzymes to lipid biosynthesis, highlighting the vast enzymatic machinery that could potentially be harnessed. nih.gov

Future research in this area will likely focus on:

Identifying and characterizing the specific enzymes (e.g., acyltransferases) capable of forming the estolide linkage between stearic acid and a hydroxylated octadecanoic acid.

Engineering host organisms , such as Saccharomyces cerevisiae or Escherichia coli, to express these enzymes and provide the necessary fatty acid precursors.

Optimizing fermentation conditions , including nutrient feeds, pH, and oxygen levels, to maximize product titers.

Developing efficient downstream processing methods to recover and purify the target compound from the fermentation broth.

The potential to engineer strains for the specific production of 13-(stearoyloxy)octadecanoic acid could lead to a more sustainable and cost-effective manufacturing process compared to chemical synthesis.

Advanced Lipidomics in Non-Traditional Biological Models

The study of complex lipids like 13-(stearoyloxy)octadecanoic acid is greatly facilitated by advances in lipidomics, a field that aims to comprehensively identify and quantify all lipids within a biological system. creative-proteomics.com Mass spectrometry, coupled with techniques like electrospray ionization (ESI), is a cornerstone of modern lipidomics, allowing for the sensitive and specific detection of thousands of lipid species. nih.govcreative-proteomics.com

While lipidomics has been extensively applied to common model organisms, there is a growing interest in applying these techniques to non-traditional biological models, particularly microorganisms. nih.govlipidomicssociety.org Bacteria and fungi possess an incredible diversity of lipids, many of which are not found in mammals. nih.govmdpi.com Studying the lipidome of various microbes could reveal novel biosynthetic pathways and enzymes relevant to the production of estolides.

For a compound like 13-(stearoyloxy)octadecanoic acid, advanced lipidomics could be employed to:

Screen microbial libraries for strains that naturally produce similar estolide structures.

Characterize the lipid profiles of engineered microorganisms to understand the metabolic effects of genetic modifications.

Unravel the complex lipid interactions within microbial membranes and storage bodies.

Identify and characterize isomers of the compound, which may have different physical and biological properties. High-resolution tandem mass spectrometry techniques are particularly powerful for distinguishing between such isomers. nih.gov

The application of lipidomics to a diverse range of organisms will be crucial for discovering the biological roles and potential production hosts for complex fatty acid esters.

Computational Modeling and Prediction of Biochemical Interactions

Computational modeling is becoming an indispensable tool in lipid research, offering insights into molecular structures, interactions, and dynamics that are often difficult to obtain through experimental methods alone. nih.govrsc.orgnih.gov Molecular dynamics (MD) simulations, for instance, can be used to model the behavior of lipid bilayers at an atomic level, providing information on membrane fluidity, thickness, and the orientation of individual lipid molecules. nih.govrsc.orgnih.gov

For 13-(stearoyloxy)octadecanoic acid, computational modeling could be applied in several ways:

Predicting Physicochemical Properties: Models can estimate properties like viscosity, pour point, and oxidative stability, which are crucial for industrial applications such as biolubricants. nih.gov

Simulating Membrane Interactions: MD simulations could predict how 13-(stearoyloxy)octadecanoic acid would incorporate into and affect the properties of biological membranes or lubricant films. vanderbilt.eduyoutube.com

Enzyme-Substrate Docking: Computational docking studies can predict how the fatty acid precursors might bind to the active site of a synthesizing enzyme, aiding in the design of engineered enzymes with improved activity and specificity. nih.gov

Modeling Formulation Behavior: In applications like drug delivery, computational models can predict the solubility and interactions of active pharmaceutical ingredients within a lipid-based formulation containing this compound. nih.govacs.org

These computational approaches can significantly accelerate the research and development process by allowing for the in-silico screening of properties and interactions before undertaking more resource-intensive experimental work.

Table 2: Applications of Computational Modeling in Lipid Research

Modeling TechniqueApplicationRelevance to 13-(stearoyloxy)octadecanoic acid
Molecular Dynamics (MD) Simulations Simulating lipid bilayer behaviorPredicting its effect on membrane properties and its behavior in lubricant films.
Quantum Mechanical (QM) Methods Calculating electronic structure and reactivityUnderstanding the chemical stability and reaction mechanisms involved in its synthesis.
Enzyme-Substrate Docking Predicting binding modes of molecules in enzyme active sitesGuiding the engineering of enzymes for its biotechnological production.
COSMO-RS (Conductor-like Screening Model for Real Solvents) Predicting solubility and thermodynamic propertiesEstimating its solubility in various solvents and its performance in formulations. nih.gov

Exploration in Green Chemistry Applications (e.g., Biolubricants)

One of the most promising areas of application for 13-(stearoyloxy)octadecanoic acid and other estolides is in the field of green chemistry, particularly as biolubricants. biosynthetic.comstle.orgusda.gov There is a strong market driver to replace petroleum-based lubricants with renewable and biodegradable alternatives to reduce environmental impact. usda.govmdpi.com

Estolides exhibit several properties that make them excellent candidates for high-performance lubricants:

Excellent Lubricity: The ester linkages provide good polarity, leading to strong adhesion to metal surfaces and reduced friction and wear. stle.org

High Viscosity Index: They maintain their viscosity over a wide range of temperatures, a critical property for many lubricant applications. biosynthetic.com

Good Oxidative and Hydrolytic Stability: The secondary ester linkage in estolides is more resistant to breakdown from oxidation and water compared to the ester linkages in triglycerides found in simple vegetable oils. stle.org

Low Volatility: Their higher molecular weight results in lower evaporative losses at high temperatures. stle.orgusda.gov

Renewable and Biodegradable: Being derived from fatty acids, they are from renewable resources and are readily biodegradable. usda.gov

Research in this area is focused on tailoring the structure of estolides to optimize their performance for specific applications, from automotive engine oils to industrial hydraulic fluids. biosynthetic.comusda.gov The properties of 13-(stearoyloxy)octadecanoic acid, with its long saturated fatty acid chains, would likely contribute to high viscosity and good thermal stability, making it a potentially valuable component in biolubricant formulations. mdpi.com Further research will involve performance testing of this specific compound and its blends to validate its suitability for various lubricating applications. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 13-(stearoyloxy)octadecanoic acid, and how can side reactions be minimized during esterification?

  • Methodological Answer : Synthesis typically involves esterification between stearic acid and hydroxylated octadecanoic acid derivatives. Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) are critical to prevent unwanted oxidation or hydrolysis . Reaction optimization includes monitoring via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol ratio) to drive esterification efficiency. Solvent selection (e.g., dichloromethane for non-polar environments) and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) improve yields .

Q. Which analytical techniques are most reliable for characterizing 13-(stearoyloxy)octadecanoic acid purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm ester bond formation (e.g., carbonyl peaks at ~170 ppm in 13C^{13}\text{C}-NMR) and regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies molecular ions ([M+H]+^+) and fragmentation patterns .
  • Gas Chromatography (GC) : Coupled with flame ionization detection (FID) quantifies fatty acid impurities using derivatization (e.g., methyl ester formation) .

Q. What are the recommended storage conditions to ensure long-term stability of 13-(stearoyloxy)octadecanoic acid?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Use amber vials to minimize light-induced degradation. Purity should be verified every 6 months via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}) be incorporated into 13-(stearoyloxy)octadecanoic acid for metabolic tracing studies?

  • Methodological Answer : 13C^{13}\text{C}-labeled stearic acid precursors are reacted with unlabeled hydroxylated octadecanoic acid under controlled conditions. Isotopic enrichment is confirmed via isotope ratio mass spectrometry (IRMS). Applications include tracking lipid metabolism in cell cultures using LC-MS/MS .

Q. How should researchers address contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) across studies?

  • Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., cell lines vs. primary cells) or metabolite stability. Standardize protocols by:

  • Using physiologically relevant concentrations (e.g., 1–10 µM in vitro).
  • Validating compound stability via time-course HPLC.
  • Incorporating negative controls (e.g., scrambled lipids) .

Q. What factorial design approaches are suitable for studying the synergistic effects of 13-(stearoyloxy)octadecanoic acid with other lipids?

  • Methodological Answer : A 2k^k factorial design evaluates interactions between variables (e.g., concentration, incubation time). For example, test combinations with arachidonic acid or prostaglandins at low/high levels. Response surface methodology (RSM) optimizes conditions for maximal bioactivity .

Q. What mechanisms underlie the compound’s pharmacological effects in oxidative stress models?

  • Methodological Answer : Assess ROS (reactive oxygen species) scavenging via DCFH-DA fluorescence in HUVECs or neuronal cells. Combine with siRNA knockdown of antioxidant enzymes (e.g., SOD1, GPx) to identify pathway dependencies. Lipidomics profiling (LC-MS) quantifies downstream oxylipins .

Q. How can researchers ensure reproducibility in studies comparing in vitro and in vivo effects?

  • Methodological Answer :

  • In vitro : Use serum-free media to avoid lipid interference.
  • In vivo : Administer via controlled delivery (e.g., osmotic pumps) to maintain steady plasma levels.
  • Cross-validate findings using isotopic tracers and tissue-specific knockout models .

Q. What strategies improve the oxidative stability of 13-(stearoyloxy)octadecanoic acid in aqueous experimental systems?

  • Methodological Answer : Encapsulate in cyclodextrins or liposomes to shield ester bonds. Add antioxidants (e.g., α-tocopherol at 0.01% w/v) and chelators (EDTA) to buffer systems. Monitor degradation via UV-Vis at 234 nm (conjugated diene formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.